2,4-Dichloro-3-fluorobenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichloro-3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKUDXCYXWNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265621 | |
| Record name | Benzenemethanamine, 2,4-dichloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806354-09-5 | |
| Record name | Benzenemethanamine, 2,4-dichloro-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806354-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2,4-dichloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Role of 2,4 Dichloro 3 Fluorobenzylamine As a Key Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Architectures
The strategic placement of chloro, fluoro, and aminomethyl groups makes 2,4-dichloro-3-fluorobenzylamine a valuable precursor for creating sophisticated organic structures. The interplay between the electron-withdrawing halogen atoms and the nucleophilic amine function allows for its incorporation into a variety of molecular scaffolds.
The benzylamine (B48309) moiety is a common precursor for the formation of nitrogen-containing heterocyclic rings, which are core components of many biologically active compounds.
Purine Derivatives: While not typically used to construct the purine core itself, this compound can be used as a nucleophile to build complex substituents onto a pre-existing purine scaffold. For instance, in reactions with chloropurines, such as 2,6-dichloropurine, the benzylamine can displace a chlorine atom via nucleophilic aromatic substitution (SNAr) to form N-substituted aminopurines. researchgate.netresearchgate.net This reaction allows for the introduction of the 2,4-dichloro-3-fluorobenzyl group, which can modulate the biological activity of the resulting purine derivative. researchgate.net
Quinazolines: The synthesis of substituted quinazolines frequently involves the reaction of a primary amine with a suitable quinazoline precursor. This compound serves as an effective nucleophile in the regioselective SNAr reaction with 2,4-dichloroquinazoline. The reaction typically occurs with high selectivity at the more reactive C4 position of the quinazoline ring, yielding 2-chloro-4-((2,4-dichloro-3-fluorobenzyl)amino)quinazoline derivatives. nih.gov These intermediates can be further functionalized at the C2 position to generate diverse libraries of 4-aminoquinazoline compounds, a scaffold known for a wide range of pharmacological activities. nih.gov
Benzimidazoles: A primary route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. rsc.orgnbinno.com In this context, this compound can be readily oxidized to its corresponding aldehyde, 2,4-dichloro-3-fluorobenzaldehyde. This aldehyde can then undergo condensation with various substituted o-phenylenediamines to produce a range of 2-(2,4-dichloro-3-fluorophenyl)benzimidazole derivatives. researchgate.netresearchgate.net This two-step sequence provides a reliable method for incorporating the specific substituted phenyl ring into the benzimidazole core, a privileged structure in medicinal chemistry. libretexts.org
Oxoquinolines (Quinolinones): Although specific examples involving this compound are not prevalent, established synthetic routes to 4-oxoquinolines, such as the Conrad-Limpach synthesis, can utilize primary amines. In a potential application, this compound could be reacted with a β-ketoester, like ethyl acetoacetate, to form an enamine intermediate. Subsequent thermal cyclization of this intermediate would lead to the formation of a substituted 4-oxoquinoline, bearing the 2,4-dichloro-3-fluorobenzyl group at the N1 position.
The primary amine functionality of this compound is a focal point for derivatization, enabling the synthesis of a wide range of substituted amines and amides.
Substituted Amine Derivatives: As a primary amine, it readily undergoes N-alkylation with various alkyl halides or sulfonates to yield the corresponding secondary and tertiary amines. These reactions expand the molecular complexity and allow for the fine-tuning of physicochemical properties such as basicity, lipophilicity, and steric profile.
Amide Derivatives: One of the most fundamental and widely used transformations involving this compound is its reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments. The robustness of this reaction allows for the coupling of the benzylamine with a vast array of carboxylic acids, from simple aliphatic acids to complex heterocyclic acids, to generate diverse amide libraries.
| Carboxylic Acid Partner | Coupling Conditions (Typical) | Resulting Amide Product |
| Acetic Acid | DCC, DMAP in CH₂Cl₂ | N-(2,4-Dichloro-3-fluorobenzyl)acetamide |
| Benzoic Acid | EDC, HOBt in DMF | N-(2,4-Dichloro-3-fluorobenzyl)benzamide |
| 4-Methoxybenzoic Acid | Acyl chloride, Et₃N in THF | N-(2,4-Dichloro-3-fluorobenzyl)-4-methoxybenzamide |
| Thiophene-2-carboxylic acid | HATU, DIPEA in DMF | N-(2,4-Dichloro-3-fluorobenzyl)thiophene-2-carboxamide |
Chemical probes are essential tools for studying biological systems. The development of these probes often relies on molecular scaffolds that provide a framework for introducing reporter groups, reactive moieties, and elements for modulating biological activity. This compound is a valuable building block for such scaffolds. The halogenated phenyl ring can serve as a core fragment that interacts with biological targets, with the halogens contributing to binding affinity and metabolic stability. The amine group provides a convenient attachment point for linkers connected to fluorescent dyes, biotin tags, or photoreactive groups, facilitating the creation of sophisticated probes for target identification and validation studies.
Strategic Incorporation into Multi-Step Organic Syntheses
The utility of this compound is particularly evident in multi-step syntheses where its unique substitution pattern is required in the final target molecule. Its incorporation early in a synthetic sequence allows the highly substituted aromatic ring to be carried through multiple transformations. For example, the synthesis of novel kinase inhibitors often involves the construction of a core heterocycle, which is then decorated with various substituents to optimize potency and selectivity. The aforementioned synthesis of 4-((2,4-dichloro-3-fluorobenzyl)amino)quinazoline derivatives is a clear example where the benzylamine is strategically introduced to provide a key pharmacophoric element. nih.gov
Furthermore, the 2,4-dichloro-3-fluoro substitution pattern is itself of strategic importance in pharmaceutical development. A closely related structure, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, is a key intermediate in the synthesis of the fluoroquinolone antibiotic Finafloxacin. This highlights the value of this specific substitution pattern on the benzene (B151609) ring for achieving desired biological activity in complex, multi-step synthetic campaigns. researchgate.net The availability of building blocks like this compound is critical for the efficient execution of such syntheses. researchgate.net
Chemo- and Regioselective Control in Intermediate Functionalization
The distinct functional groups and substitution pattern of this compound and its derivatives allow for a high degree of chemo- and regioselective control in subsequent reactions.
Chemoselectivity: The primary amine is significantly more nucleophilic than the aromatic ring. This difference in reactivity allows for selective reactions at the nitrogen atom, such as N-acylation or N-alkylation, to be performed under conditions that leave the halogenated ring untouched. Conversely, to perform reactions on the aromatic ring, such as further electrophilic substitution or metal-catalyzed cross-coupling, the amine group is typically protected (e.g., as an amide or carbamate) to prevent side reactions and to modulate the electronic properties of the ring.
Regioselectivity: The functionalization of intermediates derived from this compound is governed by the electronic and steric effects of the substituents.
Nucleophilic Aromatic Substitution (SNAr): In reactions where a derivative of this benzylamine acts as a nucleophile, such as the attack on 2,4-dichloroquinazoline, the regioselectivity is controlled by the electrophile. The C4 position of the quinazoline is electronically more deficient and thus more susceptible to nucleophilic attack than the C2 position, leading to excellent regioselectivity. nih.gov
Electrophilic Aromatic Substitution (EAS): If an intermediate derived from the benzylamine were to undergo EAS on its phenyl ring, the directing effects of the existing substituents would control the position of the incoming electrophile. Both fluorine (at C3) and chlorine (at C2 and C4) are ortho-, para-directing groups. researchgate.net However, they are also deactivating. The combined effect of these substituents would direct an incoming electrophile primarily to the C6 position, which is para to the fluorine at C3 and ortho to the chlorine at C4. The C5 position is sterically hindered and electronically deactivated by adjacent halogens. This predictable regioselectivity is valuable for the controlled synthesis of polysubstituted aromatic compounds.
Theoretical and Computational Chemistry Applications for 2,4 Dichloro 3 Fluorobenzylamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 2,4-dichloro-3-fluorobenzylamine. These methods can elucidate the electronic structure, molecular geometry, and energetic profile.
For similar dichlorinated aromatic compounds, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been successfully employed to determine molecular structural parameters, thermodynamic properties, and vibrational frequencies. researchgate.net For this compound, such calculations would likely be the starting point for any theoretical investigation.
Key calculated properties would include:
Optimized Molecular Geometry: Determining the most stable arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Energies: Calculation of the total electronic energy, which is crucial for comparing the relative stabilities of different conformations or isomers.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties. For instance, in a study of para amino-dichloro chalcone (B49325) isomers, the HOMO-LUMO energy gap was used to characterize chemical reactivity and charge transfer interactions. dergipark.org.tr
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules. For example, in the study of (E)-2-{[(3- chlorophenyl)imino]methyl}, the MEP map was used to identify possible sites for electrophilic and nucleophilic attack. mdpi.com
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Method/Basis Set | Purpose |
| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | To find the lowest energy structure. |
| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | To confirm the optimized structure is a true minimum and to predict the IR and Raman spectra. |
| Electronic Properties (HOMO, LUMO, MEP) | DFT/B3LYP/6-311++G(d,p) | To understand reactivity and intermolecular interactions. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the benzylamine (B48309) moiety allows for multiple conformations, which can be explored using computational methods.
Conformational Analysis involves systematically rotating the rotatable bonds (e.g., the C-C bond between the phenyl ring and the aminomethyl group, and the C-N bond) to identify all possible low-energy conformations. This is often performed using molecular mechanics force fields or semi-empirical methods, followed by higher-level DFT calculations to refine the energies of the most stable conformers. For related phosphine-containing benzamides, NMR spectroscopy combined with molecular orbital calculations has been used to determine dihedral angles and elucidate the preferred conformations in solution. acs.org
Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with solvent molecules. While no specific MD studies on this compound were found, this technique is widely applied to understand the behavior of small molecules in various environments. For instance, MD simulations have been used to study the interfacial interactions and mechanical properties of polymer-bonded explosives containing fluoropolymers. nih.gov
Prediction of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools to predict the reactivity of a molecule and to explore potential reaction pathways.
The Fukui function and dual descriptor are reactivity indices derived from DFT that can predict the most likely sites for nucleophilic, electrophilic, and radical attack. By analyzing the electron density distribution and its changes upon the addition or removal of an electron, these descriptors can pinpoint the most reactive atoms in this compound.
Furthermore, computational methods can be used to model entire reaction pathways . This involves locating the transition state structures that connect reactants to products. The energy barrier of the transition state determines the reaction rate. For example, studies on the cyclopalladation of fluorinated benzyl (B1604629) amines have utilized DFT calculations to predict preferred reaction pathways and understand the role of different palladium species in C-H bond activation. nih.gov Similarly, research on the C-H sulfonylation of benzylamines has employed computational methods to elucidate the reaction mechanism. mdpi.com
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
In the context of this compound, docking studies could be performed to investigate its potential as an inhibitor for a specific biological target. The process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target receptor would be obtained from a protein database like the Protein Data Bank (PDB).
Docking Simulation: A docking program (e.g., AutoDock, Glide) would be used to place the ligand into the active site of the receptor in various orientations and conformations.
Scoring and Analysis: The different poses of the ligand are scored based on their binding affinity, which is an estimation of the binding free energy. The poses with the best scores are then analyzed to identify key chemical interactions, such as:
Hydrogen bonds: The amine group of the benzylamine is a potential hydrogen bond donor.
Halogen bonds: The chlorine and fluorine atoms can act as halogen bond donors.
Hydrophobic interactions: The dichlorofluorophenyl ring can engage in hydrophobic interactions with nonpolar residues in the active site.
π-π stacking: The aromatic ring can interact with aromatic residues of the receptor.
For example, molecular docking studies of various substituted benzamide (B126) derivatives have been used to investigate their binding modes with enzymes like α-glucosidase and α-amylase, revealing key hydrogen bonding and hydrophobic interactions. rsc.org Similarly, docking studies on a dichlorinated benzamide derivative with dihydrofolate reductase (DHFR) identified it as a potential inhibitor. nih.gov
Table 2: Potential Intermolecular Interactions of this compound in a Receptor Active Site
| Interaction Type | Functional Group Involved | Potential Interacting Residues |
| Hydrogen Bond Donor | -NH2 | Asp, Glu, Ser, Thr |
| Halogen Bond Donor | -Cl, -F | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
| Hydrophobic Interactions | Dichlorofluorophenyl ring | Ala, Val, Leu, Ile, Phe |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His |
Analysis of Intermolecular Interactions and Supramolecular Assemblies of Halogenated Benzylamines
In the solid state, molecules arrange themselves into a crystal lattice through a variety of intermolecular interactions. For halogenated benzylamines, these interactions are crucial in determining the crystal packing and the resulting supramolecular architecture.
Key intermolecular interactions for this compound in the solid state would likely include:
Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, and it can interact with acceptor atoms on neighboring molecules, such as the nitrogen of another amine group or the halogen atoms.
Halogen Bonding: Halogen atoms can act as electrophilic species and interact with nucleophiles. In the case of this compound, C-Cl···N, C-F···N, C-Cl···Cl, and C-Cl···F interactions could play a significant role in the crystal packing. Studies on other halogenated pyridinium (B92312) salts have highlighted the importance of C-Br···F interactions in their supramolecular assemblies.
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal lattice. This is a common feature in the crystal structures of aromatic compounds, such as 2,4-dichloro-7-fluoroquinazoline.
Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), can be used to visualize and quantify these intermolecular interactions, providing a deeper understanding of the forces that govern the supramolecular assembly.
While direct experimental and computational data for this compound are limited, the application of modern theoretical and computational chemistry techniques provides a powerful avenue for its characterization. Through quantum chemical calculations, conformational analysis, reactivity predictions, molecular docking, and the analysis of intermolecular interactions, a detailed understanding of the chemical and physical properties of this compound can be achieved. Further dedicated computational studies on this compound would be invaluable for validating these theoretical predictions and for exploring its potential applications in various fields of chemistry and materials science.
Advanced Analytical and Spectroscopic Research Methodologies for 2,4 Dichloro 3 Fluorobenzylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Evaluation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 2,4-Dichloro-3-fluorobenzylamine. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
In the ¹H NMR spectrum of a related compound, 3-fluorobenzylamine, the protons on the aromatic ring appear as multiplets in the range of δ 6.9-7.3 ppm, while the benzylic protons (CH₂) are observed as a singlet around δ 3.8 ppm. chemicalbook.com The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. chemicalbook.com For this compound, the substitution pattern would lead to a more complex splitting pattern in the aromatic region due to spin-spin coupling between the remaining aromatic protons and the fluorine atom.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The chemical shifts of the chlorinated carbons and the benzylic carbon further confirm the molecular structure.
NMR is also a powerful technique for purity evaluation. The presence of impurities can be detected by the appearance of extra signals in the spectrum. Integration of the signals corresponding to the main compound and the impurities allows for a quantitative assessment of the purity. For instance, in the analysis of isomeric fluorobenzylamines, impurities were identified and quantified using a combination of spectroscopic techniques including NMR.
A summary of expected NMR data for this compound is presented below:
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H | Aromatic: ~7.0-7.5 | Multiplet | The exact shifts and coupling constants depend on the specific substitution pattern. |
| ¹H | CH₂: ~3.8-4.0 | Singlet or Doublet (if coupled to NH₂) | |
| ¹H | NH₂: Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| ¹³C | Aromatic C-F: ~155-165 | Doublet (large ¹JCF) | The large coupling constant is characteristic of a direct C-F bond. |
| ¹³C | Aromatic C-Cl: ~125-135 | Singlet | |
| ¹³C | Aromatic C-H: ~115-130 | Doublet (due to C-H coupling) | |
| ¹³C | CH₂: ~40-50 | Singlet |
Mass Spectrometry Techniques (e.g., HRMS, LC/MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This is particularly useful for analyzing complex mixtures and for confirming the identity of the target compound in a reaction mixture. researchgate.net In LC-MS analysis, the compound is first separated from other components on a chromatographic column and then introduced into the mass spectrometer.
Electron ionization (EI) is a common ionization technique used in MS. The EI mass spectrum of a related compound, 2,5-difluorobenzylamine, shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of fluorinated compounds can sometimes involve fluorine migration. nih.gov In the case of this compound, characteristic fragmentation pathways would likely involve the loss of the aminomethyl group, chlorine atoms, and potentially rearrangement reactions. The fragmentation pattern of a similar compound, 2,4-dichloro-1-(trifluoromethyl)benzene, shows characteristic losses related to its structure. nist.gov
A summary of expected mass spectrometry data for this compound is presented below:
| Technique | Information Obtained | Expected Results |
| HRMS | Accurate Mass, Molecular Formula | Molecular formula confirmed as C₇H₆Cl₂FN. |
| LC/MS | Retention Time, Molecular Weight | A single peak at a specific retention time with the correct m/z. |
| EI-MS | Molecular Weight, Isotopic Pattern | Molecular ion peak with a characteristic M, M+2, M+4 pattern due to two chlorine atoms. |
| MS/MS | Fragmentation Pattern, Structural Information | Fragments corresponding to the loss of CH₂NH₂, Cl, and other characteristic neutral losses. |
Infrared and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methylene (B1212753) group (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-F and C-Cl stretching vibrations (in the fingerprint region, typically below 1300 cm⁻¹).
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides information about the vibrational modes that are often weak or absent in the IR spectrum. For example, the symmetric vibrations of non-polar bonds are typically strong in the Raman spectrum.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups.
A summary of expected vibrational spectroscopy data for this compound is presented below:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (Amine) | Stretching | 3300-3500 (two bands for primary amine) | Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Strong |
| C-H (CH₂) | Stretching | 2850-2960 | Moderate |
| C=C (Aromatic) | Stretching | 1450-1600 | Strong |
| N-H (Amine) | Bending | 1590-1650 | Moderate |
| C-F | Stretching | 1000-1300 | Moderate |
| C-Cl | Stretching | 600-800 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Bonding Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
A single crystal of the compound is required for X-ray diffraction analysis. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the atomic positions can be determined.
The crystal structure of a related compound, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, reveals how different parts of the molecule interact with its biological target, highlighting the importance of understanding the three-dimensional structure. nih.govnih.gov
A summary of expected X-ray crystallography findings for this compound is presented below:
| Parameter | Information Obtained |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D positions of all atoms in the molecule. |
| Bond Lengths and Angles | Confirmation of the covalent bonding framework. |
| Intermolecular Interactions | Identification and characterization of hydrogen bonds and other non-covalent interactions. |
Chromatographic Techniques (e.g., HPLC, GC) for Reaction Monitoring and Purification Method Development
Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification of the final product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.
HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). nih.gov For a compound like this compound, a reversed-phase HPLC method, using a non-polar stationary phase and a polar mobile phase, would likely be effective. The retention time of the compound is a characteristic parameter that can be used for its identification. HPLC is widely used to monitor the disappearance of starting materials and the appearance of the product during a synthesis, allowing for the optimization of reaction conditions.
GC is suitable for the analysis of volatile and thermally stable compounds. nih.gov The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC can be used to assess the purity of this compound and to detect the presence of volatile impurities. For instance, GC-MS analysis of isomeric fluorobenzylamines revealed different impurity profiles for compounds from different vendors. waters.com
Both HPLC and GC are crucial for developing effective purification methods. By analyzing the composition of the crude product, appropriate chromatographic conditions can be selected to isolate the desired compound with high purity. For example, preparative HPLC can be used to purify larger quantities of the compound.
A summary of the application of chromatographic techniques for this compound is presented below:
| Technique | Application | Key Parameters |
| HPLC | Reaction Monitoring, Purity Assessment, Purification | Retention Time, Peak Area, Mobile Phase Composition, Column Type |
| GC | Purity Assessment, Impurity Profiling | Retention Time, Peak Area, Column Temperature Program, Carrier Gas Flow Rate |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2,4-dichloro-3-fluorobenzylamine, and how can yield be maximized?
- Methodology : Start with halogenated benzyl precursors (e.g., 2,4-dichloro-3-fluorobenzyl bromide) and employ reductive amination using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Monitor reaction progress via TLC or HPLC. Yield optimization requires precise control of temperature (typically 25–60°C), pH (neutral to slightly acidic), and stoichiometric ratios of amine precursors .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–60°C |
| Catalyst Loading | 5–10% Pd/C |
| Reaction Time | 12–24 hours |
Q. How can the purity of this compound be reliably characterized?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on aromatic proton splitting patterns and amine proton shifts .
- HPLC/MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm and electrospray ionization for mass confirmation .
- Critical Metrics : Retention time consistency and absence of byproduct peaks in chromatograms.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies under controlled humidity (40–60%), temperature (4°C, 25°C, and 40°C), and light exposure. Monitor degradation via HPLC. Store in amber vials under inert gas (argon or nitrogen) to prevent oxidation .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and PPE. Refer to SDS guidelines for spill management (neutralize with 5% acetic acid) and disposal (incineration). Acute toxicity data suggest LD50 > 200 mg/kg (oral, rat), but prolonged exposure risks require respiratory protection .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
- Methodology : Employ directed ortho-metalation (DoM) strategies using tert-butyllithium to direct substitution at the 3-fluoro position. Computational modeling (DFT) aids in predicting electronic effects of chloro/fluoro groups on reaction pathways .
Q. What advanced spectroscopic techniques resolve ambiguities in distinguishing this compound from structural analogs?
- Methodology : Use F NMR to differentiate fluorine environments and 2D NOESY to confirm spatial proximity of substituents. High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formulae .
Q. How should contradictory data in fluorinated benzylamine reactivity be analyzed?
- Methodology : Apply triangulation by cross-referencing experimental results with computational (e.g., Gaussian) and crystallographic data (X-ray). For example, conflicting reports on nucleophilic aromatic substitution rates may arise from solvent polarity effects (DMF vs. THF) or hidden catalyst poisoning .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodology : Probe Suzuki-Miyaura coupling using this compound boronic esters. Monitor intermediates via in-situ IR spectroscopy. Fluorine’s electron-withdrawing effect enhances oxidative addition rates with Pd(0) catalysts but may reduce transmetalation efficiency .
Q. How can computational modeling predict the metabolic pathways of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
